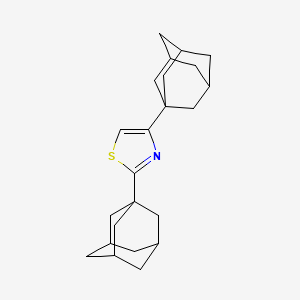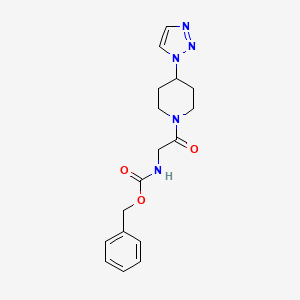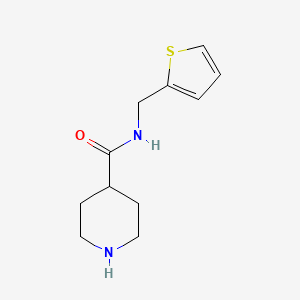
2,4-Di(1-adamantyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(1-adamantyl)thiazole is a synthetic organic compound characterized by the presence of two adamantyl groups attached to a thiazole ring. The adamantyl group, derived from adamantane, is known for its bulky and rigid structure, which imparts unique properties to the compound. Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a common scaffold in medicinal chemistry due to its diverse biological activities.
Mécanisme D'action
Target of Action
Thiazole derivatives, in general, have been found to exhibit a broad range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
For instance, some thiazole derivatives have been found to exhibit trypanocidal activity, suggesting they may interact with biological targets in Trypanosoma brucei .
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The lipophilic nature of the adamantyl group could potentially influence the compound’s bioavailability .
Result of Action
Some thiazole derivatives have been found to exhibit potent antioxidant activity . Additionally, certain 2,4-disubstituted arylthiazoles have shown trypanocidal activity, suggesting potential cellular effects in Trypanosoma brucei .
Analyse Biochimique
Biochemical Properties
2,4-Di(1-adamantyl)thiazole, like other thiazole derivatives, has been found to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes and proteins have not been reported in the literature.
Cellular Effects
Thiazole-containing small molecules have been investigated for their ability to induce the differentiation of human pluripotent stem cells and their derivatives .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature. Animal models are commonly used in biomedical research to study the effects of new drugs and compounds .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Di(1-adamantyl)thiazole typically involves the reaction of adamantyl-substituted thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring. Common reagents used in this synthesis include potassium carbonate and ethanol as the solvent .
Industrial Production Methods: The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Di(1-adamantyl)thiazole undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Applications De Recherche Scientifique
2,4-Di(1-adamantyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Comparaison Avec Des Composés Similaires
2,4-Di(1-adamantyl)phenylthiazole: Similar structure but with a phenyl group attached to the thiazole ring.
2,4-Di(1-adamantyl)fluorophenylthiazole: Contains a fluorophenyl group, which can enhance its biological activity.
Uniqueness: 2,4-Di(1-adamantyl)thiazole is unique due to the presence of two adamantyl groups, which impart significant steric hindrance and lipophilicity. This makes the compound more resistant to metabolic degradation and enhances its ability to interact with lipid membranes, increasing its efficacy in various applications .
Propriétés
IUPAC Name |
2,4-bis(1-adamantyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NS/c1-14-2-16-3-15(1)8-22(7-14,9-16)20-13-25-21(24-20)23-10-17-4-18(11-23)6-19(5-17)12-23/h13-19H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZXQCBNNFYZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)C56CC7CC(C5)CC(C7)C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-2-fluorophenyl)-2-{8-[methyl(propyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide](/img/structure/B3019344.png)

![2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine](/img/structure/B3019349.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B3019351.png)


![1-Methyl-4-(1-methyl-1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3019357.png)
![7-Bromospiro[chromane-2,1'-cyclobutan]-4-one](/img/structure/B3019358.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B3019359.png)
![6-benzyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-amine hydrochloride](/img/structure/B3019360.png)

![1-[3'-(4-methylphenyl)-1',5-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B3019362.png)
![(3-(Pyridazin-3-yloxy)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B3019364.png)

